2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one
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Overview
Description
2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one is a complex organic compound that belongs to the class of naphthodioxin derivatives This compound is characterized by its unique structure, which includes a naphthalene ring fused with a dioxin ring and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one typically involves multi-step organic reactions. One common method involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide and sodium bicarbonate in acetonitrile . This reaction proceeds through a series of steps, including cyclization and amidation, to yield the desired naphthodioxin derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a wide range of functionalized naphthodioxin derivatives .
Scientific Research Applications
2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being investigated.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of new materials with unique photophysical properties, such as luminescent materials for optoelectronic applications
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Additionally, the compound may interact with cellular receptors and enzymes, modulating various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[d][1,3]dioxin-4-one: A structurally similar compound with a benzodioxin core.
Thieno[3,2-d]pyrimidine derivatives: Compounds with a similar fused ring structure but containing sulfur and nitrogen atoms.
Pyrazoline derivatives: Compounds with a nitrogen-based heterocyclic ring structure
Uniqueness
2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one is unique due to its specific combination of a naphthalene ring fused with a dioxin ring and a 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
876895-73-7 |
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Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)benzo[h][1,3]benzodioxin-4-one |
InChI |
InChI=1S/C19H14O3/c1-12-6-8-14(9-7-12)19-21-17-15-5-3-2-4-13(15)10-11-16(17)18(20)22-19/h2-11,19H,1H3 |
InChI Key |
AVEODBBKEZTOCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2OC3=C(C=CC4=CC=CC=C43)C(=O)O2 |
Origin of Product |
United States |
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